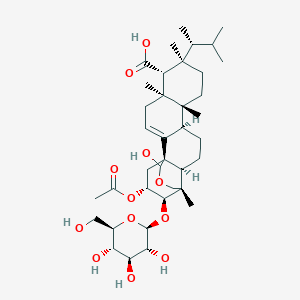![molecular formula C26H20Cl4N2O2 B1262820 methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)
methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate is an alanine derivative that is methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate in which one of the hydrogens attached to the primary amino group is replaced by a 2,6-dichlorobenzyl group. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a non-proteinogenic amino acid derivative and a secondary amino compound. It derives from a methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate.
Aplicaciones Científicas De Investigación
Radical Character in Molecular Materials
- Paramagnetic Glassy Molecular Materials : A study by Castellanos et al. (2008) explored the synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals. These radicals exhibit thermal stability and luminescent properties, which could be significant for applications in molecular electronics and photonics (Castellanos et al., 2008).
Biological Activity of Related Compounds
- Antimicrobial Activity : Research by Desai and Dodiya (2014) highlights the synthesis of quinolone derivatives with potential antimicrobial properties. Some derivatives demonstrated significant activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Enzymatic Synthesis and Applications
- Enzyme-Catalyzed Production : Park et al. (2005) developed a biocatalytic approach for producing methyl R-(+)-N-(2,6-dimethylphenyl)alaninate, a key intermediate for certain fungicides. This method could be pivotal for sustainable and efficient production of important agricultural chemicals (Park et al., 2005).
Anion Sensing and Binding
- Fluorescent Anion Sensing : A study by Dorazco‐González et al. (2014) on N-methylated derivatives of N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide demonstrated their ability to bind anions in water, a property useful in developing sensors for environmental monitoring (Dorazco‐González et al., 2014).
Synthesis and Structural Characterization
- Novel Compounds Synthesis : Research by Ni et al. (2015) focused on the synthesis and characterization of 3-(2,6-Dichlorobenzyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. This work adds to the understanding of the structural and electronic properties of such compounds (Ni et al., 2015).
Photocatalytic Applications
- Photocatalytic Decomposition of Fungicides : Topalov et al. (1999) investigated the photocatalytic decomposition of the fungicide metalaxyl in water, using TiO2. This research is crucial for addressing water contamination and environmental pollution issues (Topalov et al., 1999).
Propiedades
Nombre del producto |
methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate |
|---|---|
Fórmula molecular |
C26H20Cl4N2O2 |
Peso molecular |
534.3 g/mol |
Nombre IUPAC |
methyl 2-[(2,6-dichlorophenyl)methylamino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate |
InChI |
InChI=1S/C26H20Cl4N2O2/c1-34-26(33)24(31-14-17-18(27)4-2-5-19(17)28)13-15-8-10-22-16(12-15)9-11-23(32-22)25-20(29)6-3-7-21(25)30/h2-12,24,31H,13-14H2,1H3 |
Clave InChI |
PWAIQNUMCYWKDB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)NCC4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




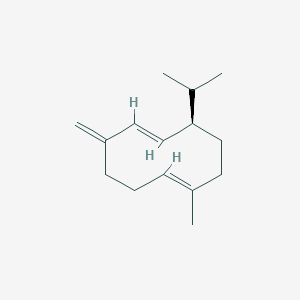



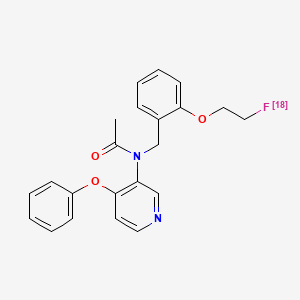
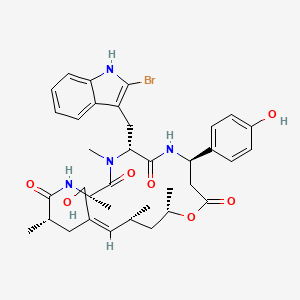
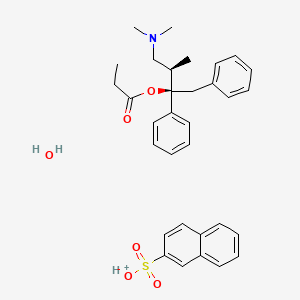
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)

![2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol](/img/structure/B1262755.png)
